molecular formula C24H28FN3O4S B11072482 N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide

N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No.: B11072482
M. Wt: 473.6 g/mol
InChI Key: PQTHUIZNXDWOIO-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure with a cyclohexylcarbamoyl group, a fluorophenylsulfonyl group, and a prolinamide backbone. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with proline to form an intermediate, which is then reacted with 4-(cyclohexylcarbamoyl)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can result in compounds with different substituents on the aromatic ring.

Scientific Research Applications

N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the reactivity of certain lymphoid cell populations, enhancing the immune response to tumors. This is achieved through the activation of macrophages and lymphocytes, leading to increased production of cytokines and other immune factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyclohexylcarbamoyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate immune responses and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28FN3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

N-[4-(cyclohexylcarbamoyl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C24H28FN3O4S/c25-18-10-14-21(15-11-18)33(31,32)28-16-4-7-22(28)24(30)27-20-12-8-17(9-13-20)23(29)26-19-5-2-1-3-6-19/h8-15,19,22H,1-7,16H2,(H,26,29)(H,27,30)

InChI Key

PQTHUIZNXDWOIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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